Structural Differentiation: Propyl Spacer Arm Length Distinguishes ADS-J13 from ADS-J1 and Shorter-Chain Analogs
ADS-J13 (target compound) possesses a 3-carbon propyl linker between the urea core and the 4-(dimethylamino)phenyl group, whereas the prototype ADS-J1 bears a direct phenyl-urea bond without an alkyl spacer [1]. This structural difference alters the spatial positioning of the dimethylaminophenyl pharmacophore relative to the gp41 hydrophobic pocket. In the ADS-J1 series, modification of the linker length has been shown to affect HIV-1 entry inhibition potency; compounds that deviate from the optimal geometry exhibit reduced ability to block gp41 six-helix bundle formation [1]. The specific propyl spacer in ADS-J13 provides a distinct conformational profile that cannot be recapitulated by direct phenyl-urea analogs.
| Evidence Dimension | Linker length between urea core and 4-(dimethylamino)phenyl group |
|---|---|
| Target Compound Data | 3-carbon propyl linker (–CH₂CH₂CH₂–); total atom count 31 (non-hydrogen); molecular weight 311.4 g/mol |
| Comparator Or Baseline | ADS-J1: direct bond (0-carbon linker); molecular weight ~269 g/mol (estimated for N-benzyl-N'-[4-(dimethylamino)phenyl]urea) [1] |
| Quantified Difference | Propyl spacer adds 3 methylene units (+42 Da) and extends the dimethylaminophenyl group approximately 4–5 Å from the urea core |
| Conditions | Structural comparison based on published molecular formulas and gp41-targeted SAR framework [1] |
Why This Matters
The extended spacer in ADS-J13 positions the dimethylaminophenyl group for interactions deeper in the gp41 pocket that are inaccessible to ADS-J1, making direct substitution invalid for mechanistic studies.
- [1] Wang H, Qi Z, Guo A, Mao Q, Lu H, An X, Xia C, Li X, Debnath AK, Wu S, Liu S, Jiang S. ADS-J1 inhibits human immunodeficiency virus type 1 entry by interacting with the gp41 pocket region and blocking fusion-active gp41 core formation. Antimicrob Agents Chemother. 2009 Dec;53(12):4987-98. View Source
